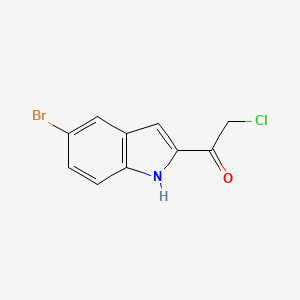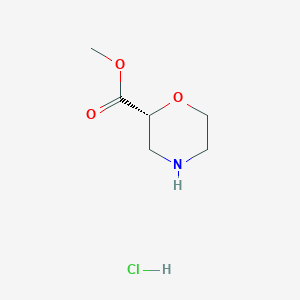![molecular formula C15H23N3O3 B2844648 tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate CAS No. 2137145-03-8](/img/structure/B2844648.png)
tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The final step often involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and other biologically relevant systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (3S)-3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate include:
- tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)piperidine-1-carboxylate
- tert-Butyl (S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)morpholine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
tert-butyl (3S)-3-[4-(aminomethyl)pyridin-3-yl]oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-9-17-6-4-11(13)8-16/h4,6,9,12H,5,7-8,10,16H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDZRFYVFJMGSU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CN=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CN=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2844569.png)
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)
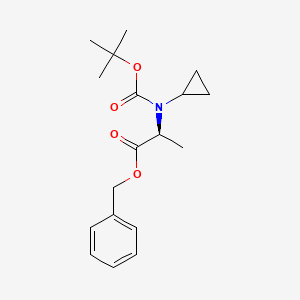
![1-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2844574.png)
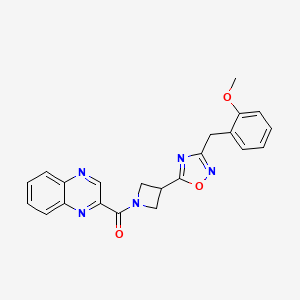
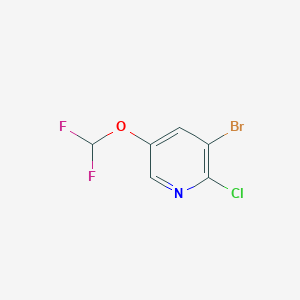
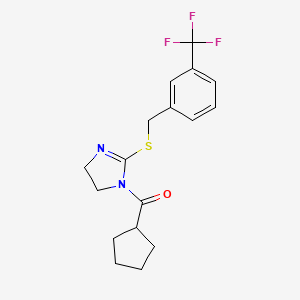
![2-[5-(3-Chlorophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)
![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)
